molecular formula C20H25N3O3 B2669347 N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 903286-42-0

N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2669347
M. Wt: 355.438
InChI Key: KPQQTYQLOHQGFU-UHFFFAOYSA-N
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Description

“N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” appears to be an organic compound based on its name. It contains functional groups such as the tert-butyl group, furan ring, indoline ring, and oxalamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the indoline and furan rings through an ethyl linker, followed by the attachment of the tert-butyl group and the oxalamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of multiple rings (furan and indoline) and functional groups (tert-butyl and oxalamide). The exact structure would depend on the specific arrangement and bonding of these groups.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan and indoline rings, which could undergo electrophilic substitution reactions. The oxalamide group might also participate in reactions involving the carbonyl group or the nitrogen atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar oxalamide group could influence its solubility in different solvents.


Scientific Research Applications

Synthesis and Reactivity

N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is involved in various chemical reactions and synthesis processes. Its components, such as indole and furan derivatives, play a key role in these reactions. For instance, indoles and oxindoles are synthesized from N-(tert-butoxycarbonyl)anilines, with furan derivatives serving as intermediates in some cases. This synthesis process is significant for producing compounds with various applications in pharmaceuticals and material science (Clark et al., 1991).

Catalysis and Chemical Transformations

N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide's constituents are also used in catalysis. For example, tert-butyl peroxide plays a role in copper-catalyzed annulation processes, leading to the formation of substituted furan compounds. This demonstrates the compound's utility in facilitating chemical transformations, which are essential in synthetic organic chemistry and industrial processes (Yu et al., 2015).

Formation of Complex Molecules

The molecule's structure is conducive to forming complex molecules through sequential reactions. For instance, the presence of tert-butyl nitrite in certain reactions leads to multiple C-N bond formations, creating complex structures like fused quinolines and isoquinolines. Such reactions are crucial for synthesizing novel compounds with potential pharmaceutical applications (Sau et al., 2018).

Pharmaceutical Research

Components of N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide are used in pharmaceutical research. For example, indole derivatives have been studied for their antihypertensive properties, demonstrating the relevance of these compounds in developing new medications (Kreighbaum et al., 1980).

Material Science

Research in material science also benefits from the compound's constituents. For example, luminescent metal-organic frameworks incorporating furan derivatives have been developed for detecting toxic oxoanions in aqueous media. This application highlights the compound's potential in environmental monitoring and sensor technology (Singha et al., 2019).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve elucidating its exact structure, synthesizing it in the lab, studying its reactivity, and testing its biological activity.


properties

IUPAC Name

N'-tert-butyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-20(2,3)22-19(25)18(24)21-13-16(17-9-6-12-26-17)23-11-10-14-7-4-5-8-15(14)23/h4-9,12,16H,10-11,13H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQQTYQLOHQGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

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